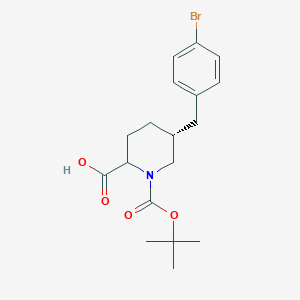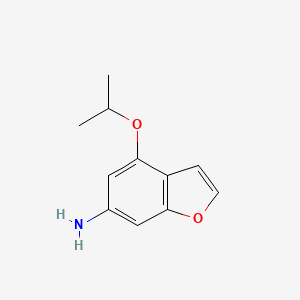
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine ring.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromobenzyl group.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology
Biochemical Studies: The compound is used in studies to understand the interaction of piperidine derivatives with biological systems.
Medicine
Drug Development: It is explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group may facilitate binding to specific sites, while the piperidine ring can interact with other molecular structures, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(4-Chlorobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
- (5R)-5-(4-Methylbenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the bromobenzyl group distinguishes it from similar compounds with different substituents, affecting its reactivity and interaction with other molecules.
- Steric and Electronic Effects : The tert-butoxycarbonyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C18H24BrNO4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15?/m1/s1 |
InChI Key |
LTTOUWMSIYMCDA-AFYYWNPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)


![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)






![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
